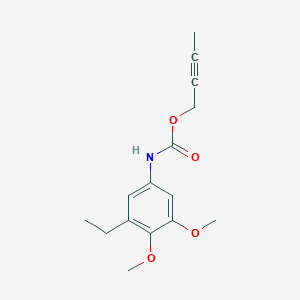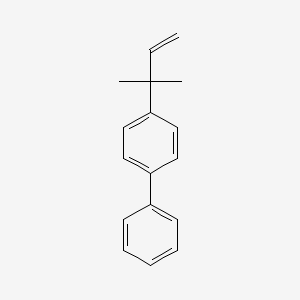![molecular formula C8H14O4 B14424030 Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 84414-68-6](/img/structure/B14424030.png)
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a compound that combines the properties of acetic acid and a bicyclic ether structure. The compound is known for its unique chemical structure, which includes a seven-membered ring with an oxygen atom, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including 7-oxabicyclo[4.1.0]heptan-2-ol, can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of enantiomerically enriched derivatives, which are useful in asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods: In industrial settings, the production of 7-oxabicyclo[4.1.0]heptane derivatives often involves catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .
化学反応の分析
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cyclohexene by dendritic complexes can produce 7-oxabicyclo[4.1.0]heptan-2-one .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dendritic complexes and reducing agents such as NADPH-dependent 3-quinuclidinone reductases . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include 7-oxabicyclo[4.1.0]heptan-2-one and other derivatives that can be further utilized in various applications .
科学的研究の応用
7-Oxabicyclo[4.1.0]heptan-2-ol and its derivatives have significant applications in scientific research. They are used as substrates to investigate the substrate specificity of enzymes like NADPH-dependent 3-quinuclidinone reductases . Additionally, these compounds are valuable in the synthesis of polymers, bioactive compounds, and natural products .
作用機序
The mechanism of action of 7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets and pathways in biological systems. For instance, it can act as a substrate for specific enzymes, leading to the formation of various products through enzymatic reactions . The compound’s unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .
類似化合物との比較
Similar Compounds: Similar compounds to 7-oxabicyclo[4.1.0]heptan-2-ol include 7-oxabicyclo[2.2.1]heptane, 1,2-epoxycyclohexane, and 1,4-epoxycyclohexane .
Uniqueness: What sets 7-oxabicyclo[4.1.0]heptan-2-ol apart from these similar compounds is its specific ring structure and the presence of the hydroxyl group at the second position. This unique structure allows it to undergo specific reactions and form distinct products that are not achievable with other similar compounds .
Conclusion
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable tool for the synthesis of various bioactive compounds and polymers.
特性
CAS番号 |
84414-68-6 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-4-2-1-3-5-6(4)8-5;1-2(3)4/h4-7H,1-3H2;1H3,(H,3,4) |
InChIキー |
ZCTDGNRTQGPDII-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CC(C2C(C1)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)



![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)






